molecular formula C21H20ClN3O3 B4494577 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine

1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B4494577
M. Wt: 397.9 g/mol
InChI Key: FCHZFERVLGNYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-328168 is a bioactive compound with the chemical formula C₂₁H₂₀ClN₃O₃ and a molecular weight of 397.86 g/mol . It is known for its biological activity and has been studied for various applications in scientific research.

Preparation Methods

The synthesis of WAY-328168 involves several steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents such as dimethyl sulfoxide (DMSO) for dissolving the compound . Industrial production methods are not widely disclosed, but the compound is usually stored at -20°C to maintain stability .

Chemical Reactions Analysis

WAY-328168 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-328168 into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-328168 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-328168 involves its interaction with specific molecular targets. It acts as an antagonist of the NK3 receptor, which plays a role in various physiological processes . The compound’s effects are mediated through the inhibition of this receptor, leading to alterations in cellular signaling pathways.

Comparison with Similar Compounds

WAY-328168 can be compared with other similar compounds, such as:

    WAY-100635: Another bioactive compound with similar receptor antagonistic properties.

    GR-159897: Known for its role as an NK3 receptor antagonist.

    SB-222200: Another compound that targets the NK3 receptor.

WAY-328168 is unique due to its specific chemical structure and the particular pathways it influences, making it a valuable tool in scientific research.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)17-14-20(28-23-17)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHZFERVLGNYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine
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1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine
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1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine
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1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine
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1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine
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1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine

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